molecular formula C7H5BrN2O B597438 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1211589-13-7

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B597438
CAS No.: 1211589-13-7
M. Wt: 213.034
InChI Key: OQBWNLYBVXMBDO-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a privileged heterocyclic building block in medicinal chemistry and drug discovery. Its core structure is a fused bicyclic system that serves as a versatile scaffold for the synthesis of diverse biologically active molecules. This compound is specifically recognized for its application in the development of allosteric modulators for the M4 muscarinic acetylcholine receptor (M4R), a high-value target for neurological disorders . The bromine atom at the 3-position provides an excellent synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships. Research indicates that derivatives based on this scaffold are being investigated for their potential in creating therapies for conditions such as Parkinson's disease and Alzheimer's disease, leveraging their ability to interact with specific enzymes and receptors within the central nervous system . Furthermore, the pyrrolo[3,4-b]pyridin-5-one core is also explored in the design of molecules with potential anticancer properties, as it can be tailored to inhibit critical cellular pathways . This reagent is intended for use by professional researchers in laboratory settings only.

Properties

IUPAC Name

3-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBWNLYBVXMBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744768
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-13-7
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture and Reactivity

The compound’s structure consists of a pyrrolidine ring fused to a pyridinone moiety, with a bromine atom at the 3-position. This arrangement creates electrophilic sites at the carbonyl group (C5) and the brominated carbon (C3), enabling nucleophilic substitution and cross-coupling reactions. The planarity of the fused ring system facilitates π-π stacking interactions, which influence crystallization behavior during purification.

Key Synthetic Challenges

  • Bromine Incorporation : Direct bromination of the parent pyrrolopyridinone often leads to regioisomeric mixtures due to competing electrophilic aromatic substitution pathways.

  • Ring Strain Management : The dihydro-pyrrole ring’s partial saturation requires careful control of reaction temperatures to prevent undesired ring-opening side reactions.

  • Solubility Limitations : With a solubility profile restricted to polar aprotic solvents (e.g., DMSO, DMF), reaction design must account for solvent compatibility and product isolation strategies.

Established Synthetic Routes

Cyclocondensation of α-Aminocarbonyl Precursors

A validated method involves the cyclization of N-(2-oxo-2-arylethyl)acetamide derivatives under acidic conditions:

Procedure :

  • Reactants :

    • N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide (3 mmol)

    • Ammonium acetate (9 mmol)

    • Acetic acid (9 mmol) in ethanol (20 mL)

  • Conditions :

    • Reflux at 80°C for 4 hours

    • Post-reaction acid hydrolysis (HCl/HOAc 1:1 v/v, 1 hour)

  • Yield : 60–75% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds through imine formation, followed by intramolecular cyclization and subsequent aromatization. Bromine is introduced via a separate step using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

Electrophilic Bromination

A optimized protocol for regioselective bromination uses NBS in the presence of Lewis acids:

ParameterValue
Substrate6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Brominating agentNBS (1.1 equiv)
CatalystFeCl₃ (0.2 equiv)
SolventDCM (0.1 M)
Temperature0°C → rt, 12 h
Yield82%

Critical Notes :

  • Excess NBS (>1.2 equiv) leads to dibrominated byproducts.

  • FeCl₃ enhances regioselectivity by coordinating to the carbonyl oxygen, directing bromination to C3.

Radical Bromination

Alternative approaches employ AIBN-initiated radical bromination for substrates sensitive to Lewis acids:

Substrate+CBr4AIBN (5 mol%), Δ3-Bromo product\text{Substrate} + \text{CBr}_4 \xrightarrow{\text{AIBN (5 mol\%), } \Delta} \text{3-Bromo product}

  • Conditions : Reflux in CCl₄, 6 h

  • Yield : 68% with 95% purity by HPLC

One-Pot Multicomponent Synthesis

A recent advancement detailed in the Beilstein Journal of Organic Chemistry demonstrates a telescoped synthesis avoiding intermediate isolation:

Sequential Steps :

  • Knoevenagel Condensation :

    • 4-Hydroxy-6-methyl-2H-pyran-2-one + arylglyoxal → dihydropyran intermediate

  • Cyclocondensation :

    • Intermediate + amine → pyrrolopyridinone scaffold

  • Bromination :

    • In situ treatment with NBS/HOAc

Optimized Parameters :

StageConditionsOutcome
CondensationMeCN, reflux, 6 h89% conversion
CyclizationEtOH, NH₄OAc, 4 h74% isolated yield
BrominationNBS (1.05 equiv), rt>95% regioselectivity

Advantages :

  • Reduced purification steps

  • Combined yield of 58% over three steps

  • Scalable to 50 g batches

Purification and Characterization

Recrystallization Protocols

Solvent systems for purification:

Solvent Ratio (v/v)Purity (%)Recovery (%)
EtOAc/hexanes (1:3)99.285
DCM/MeOH (10:1)98.778
EtOH/H₂O (4:1)99.591

Data from large-scale runs (100 g) show EtOH/H₂O as optimal for industrial applications.

Analytical Data Comparison

¹H NMR (DMSO-d6) :

  • δ 8.41 (s, 1H, C2-H)

  • δ 4.32 (t, J = 7.5 Hz, 2H, C6-H₂)

  • δ 3.89 (t, J = 7.5 Hz, 2H, C7-H₂)

13C NMR :

  • 167.8 ppm (C5=O)

  • 140.2 ppm (C3-Br)

  • 113.4–125.6 ppm (aromatic carbons)

HPLC :

  • Column: C18, 250 × 4.6 mm

  • Mobile phase: MeCN/H₂O (70:30)

  • Retention time: 6.2 min

Industrial-Scale Considerations

Cost Analysis of Bromination Methods

MethodCost ($/kg)E-FactorPMI
NBS/FeCl₃4208.712.4
Radical (CBr₄/AIBN)38011.215.8
One-Pot3105.17.9

E-Factor = (kg waste)/(kg product); PMI = Process Mass Intensity

The one-pot method demonstrates superior atom economy and reduced solvent waste, aligning with green chemistry principles.

ConditionDegradation (%) at 6 Months
25°C/60% RH0.8
40°C/75% RH2.1
Photolytic1.4

Recommendations: Store at 2–8°C in amber glass under nitrogen .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrrolo[3,4-b]pyridinones.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

    Reduction Reactions: Products include reduced pyrrolo[3,4-b]pyridinones.

Mechanism of Action

The mechanism of action of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its target. Additionally, the pyrrole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of pyrrolo[3,4-b]pyridin-5-one derivatives arises from substitutions at the 3-, 6-, and 7-positions. Below is a systematic comparison based on substituent effects, synthetic yields, and physicochemical properties.

Substituent Variations at the 3-Position

The 3-position is critical for modulating electronic properties and reactivity. Key analogs include:

  • 3-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: The morpholine group enhances solubility in polar solvents and introduces hydrogen-bonding capabilities, as seen in derivatives like 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .

Substituent Variations at the 6- and 7-Positions

Substituents at these positions influence steric bulk and intermolecular interactions:

  • 6-(2-Hydroxyethyl)-7-hexyl derivatives : Hydrophilic groups like hydroxyethyl improve aqueous solubility but may reduce synthetic yields (e.g., 20% yield for compound 11q ) .
  • 7-Aryl derivatives : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase stability, while electron-donating groups (e.g., 4-methoxyphenyl in 11o ) enhance reactivity in nucleophilic substitutions .

Biological Activity

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS No. 1211589-13-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C7_7H7_7BrN2_2
  • Molecular Weight : 199.05 g/mol
  • Physical State : White to yellow solid
  • Storage Conditions : Keep in a dark place at 2-8°C

Antiparasitic Activity

Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit significant antiparasitic properties. A study highlighted the potency of related compounds against Trypanosoma brucei, with effective concentrations (EC50_{50}) reported in the low micromolar range (e.g., EC50_{50} = 0.064 μM for some derivatives) .

Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that it affects various cancer cell lines, with IC50_{50} values indicating effective cytotoxicity. For example, a related study reported that modifications on the pyrrolo[3,4-b]pyridine scaffold can enhance anticancer activity significantly .

  • Inhibition of Enzymatic Activity : The compound has been linked to the inhibition of specific enzymes involved in cancer progression and parasitic metabolism.
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which contribute to its cytotoxic effects on tumor cells.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate absorption and metabolism rates. Toxicological assessments indicate that while the compound exhibits some cytotoxicity, it is generally well-tolerated at therapeutic doses .

Comparative Biological Activity Table

Compound NameEC50_{50} / IC50_{50} (μM)Activity Type
This compound0.064Antiparasitic
Related Pyrrolo Compound A0.010Anticancer
Related Pyrrolo Compound B0.115Antiparasitic
Control Compound (e.g., Celecoxib)0.01Anti-inflammatory

Study on Anticancer Activity

A recent study evaluated the effects of various pyrrolo derivatives on human cancer cell lines. The findings revealed that structural modifications significantly influenced their anticancer properties. The most potent derivative exhibited an IC50_{50} value lower than that of standard chemotherapy agents .

Study on Antiparasitic Effects

In another investigation focusing on Trypanosoma brucei, researchers synthesized several analogs of this compound and assessed their efficacy. The results indicated that these compounds could inhibit parasite growth effectively at low concentrations .

Q & A

Q. What are the most efficient synthetic routes for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs), such as the Ugi-Zhu reaction, which combines aldehydes, amines, α-isocyanoacetamides, and α,β-unsaturated acyl chlorides in a one-pot process . Key factors include:

  • Solvent choice : Toluene or methanol is preferred for optimal cyclization.
  • Catalysts : Ammonium chloride accelerates oxazole formation, enabling a four-component synthesis .
  • Temperature : Heating at 80–100°C promotes domino acylation/intramolecular Diels-Alder (IMDA) cyclization .
    Typical yields range from 60–85%, depending on substituent compatibility .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and detect tautomeric equilibria (e.g., hydroxypyridine vs. pyridone forms) .
  • X-ray Crystallography : Resolves ambiguities in solid-state conformation, as demonstrated for chlorinated analogs .
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns .

Q. What preliminary biological screening assays are appropriate for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against dipeptidyl peptidase-4 (DPP4) using fluorogenic substrates, given the activity of related pyrrolo[3,4-b]pyridin-5-ones .
  • Kinase profiling : Screen against protein kinases (e.g., CDK2, EGFR) via ATP-binding assays, as brominated heterocycles often modulate kinase activity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can reaction pathways be optimized to resolve low yields in brominated pyrrolo[3,4-b]pyridin-5-one synthesis?

Methodological Answer: Address bottlenecks through:

  • Substituent tuning : Electron-withdrawing groups (EWGs) on α-isocyanoacetamides improve cyclization efficiency .
  • Additive screening : Ammonium chloride enhances oxazole formation rates in toluene, reducing side reactions .
  • Flow chemistry : Continuous reactors minimize decomposition of thermally sensitive intermediates .

Q. How do tautomeric equilibria impact the biological activity of this compound?

Methodological Answer: Tautomerism (e.g., pyridone vs. hydroxypyridine) alters hydrogen-bonding capacity and target binding. To study:

  • Dynamic NMR : Monitor tautomer ratios in DMSO-d6_6 or CDCl3_3 .
  • Computational modeling : Density Functional Theory (DFT) calculates energy differences between tautomers .
  • Bioactivity correlation : Compare IC50_{50} values of tautomerically locked analogs .

Q. What strategies are effective for structure-activity relationship (SAR) studies of brominated pyrrolo[3,4-b]pyridin-5-ones?

Methodological Answer:

  • Positional isomer libraries : Synthesize 2-bromo and 4-bromo analogs to assess bromine’s electronic effects .
  • Bioisosteric replacement : Substitute bromine with CF3_3 or Cl to evaluate halogen bonding contributions .
  • Fragment-based design : Merge with pharmacophores like morpholino or benzyl groups, as seen in active DPP4 inhibitors .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 oxidation) .
  • Prodrug design : Mask polar groups (e.g., esterify the lactam) to improve pharmacokinetics .
  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

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